molecular formula C7H11Cl2NO2 B13943786 2,2-Dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one CAS No. 52836-86-9

2,2-Dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one

Cat. No.: B13943786
CAS No.: 52836-86-9
M. Wt: 212.07 g/mol
InChI Key: MCNAPBRXUMKCJP-UHFFFAOYSA-N
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Description

OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- is a heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- typically involves a cycloaddition reaction of an amino alcohol with an aldehyde or ketone, followed by acylation with dichloroacetyl chloride. The reaction is often carried out in benzene under reflux conditions . The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazolidine derivatives, oxazolidinones, and substituted oxazolidines .

Mechanism of Action

Properties

CAS No.

52836-86-9

Molecular Formula

C7H11Cl2NO2

Molecular Weight

212.07 g/mol

IUPAC Name

2,2-dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C7H11Cl2NO2/c1-2-5-3-12-4-10(5)7(11)6(8)9/h5-6H,2-4H2,1H3

InChI Key

MCNAPBRXUMKCJP-UHFFFAOYSA-N

Canonical SMILES

CCC1COCN1C(=O)C(Cl)Cl

Origin of Product

United States

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